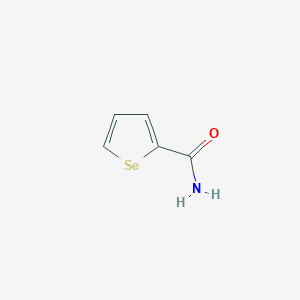
Tris(1,3,5-triaza-7-phosphaadamantate)gold(I) chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(1,3,5-triaza-7-phosphaadamantate)gold(I) chloride is a chemical compound with the molecular formula C18H36AuClN9P3 and a molecular weight of 703.88 g/mol . This compound is known for its unique structure, which includes a gold(I) center coordinated to three 1,3,5-triaza-7-phosphaadamantane ligands and a chloride ion. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
The synthesis of tris(1,3,5-triaza-7-phosphaadamantate)gold(I) chloride typically involves the reaction of gold(I) chloride with 1,3,5-triaza-7-phosphaadamantane ligands under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Tris(1,3,5-triaza-7-phosphaadamantate)gold(I) chloride undergoes various chemical reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under specific conditions.
Reduction: The compound can be reduced back to gold(I) from gold(III).
Substitution: The chloride ion can be substituted with other ligands, such as phosphines or thiolates. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tris(1,3,5-triaza-7-phosphaadamantate)gold(I) chloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tris(1,3,5-triaza-7-phosphaadamantate)gold(I) chloride involves its interaction with cellular targets. In the case of its anticancer activity, the compound is believed to inhibit cellular thioredoxin reductase (TrxR), leading to a disruption of the intracellular redox state . This results in the activation of p53 and the induction of apoptosis through mitochondrial depolarization and caspase-3 activation .
Comparación Con Compuestos Similares
Tris(1,3,5-triaza-7-phosphaadamantate)gold(I) chloride can be compared to other gold(I) complexes, such as:
Gold(I) chloride: A simpler compound with different reactivity and applications.
Gold(I) thiolate complexes: These have similar biological activities but different ligand structures.
Gold(I) phosphine complexes: These are used in similar catalytic applications but have different electronic properties.
The uniqueness of this compound lies in its specific ligand structure, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C18H39AuClN9P3+3 |
|---|---|
Peso molecular |
706.9 g/mol |
Nombre IUPAC |
gold(1+);1,3,5-triaza-7-phosphoniatricyclo[3.3.1.13,7]decane;chloride |
InChI |
InChI=1S/3C6H12N3P.Au.ClH/c3*1-7-2-9-3-8(1)5-10(4-7)6-9;;/h3*1-6H2;;1H/q;;;+1;/p+2 |
Clave InChI |
WGSIUEVOJGJSPT-UHFFFAOYSA-P |
SMILES canónico |
C1N2CN3CN1C[PH+](C2)C3.C1N2CN3CN1C[PH+](C2)C3.C1N2CN3CN1C[PH+](C2)C3.[Cl-].[Au+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13105747.png)
![tert-Butyl 7-oxo-7H-spiro[furo[3,4-b]pyridine-5,4'-piperidine]-1'-carboxylate](/img/structure/B13105754.png)
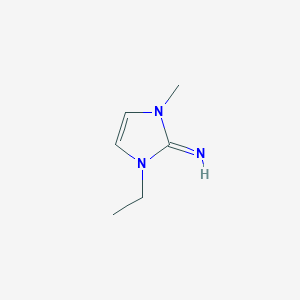
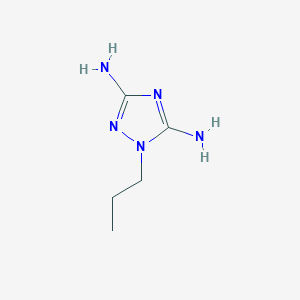
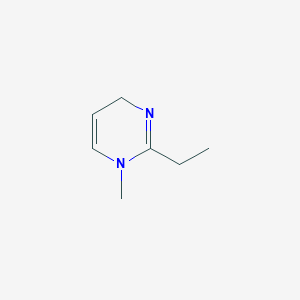
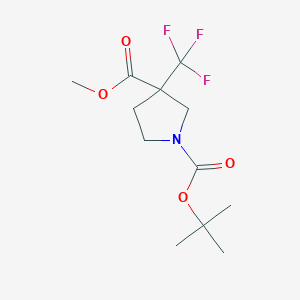
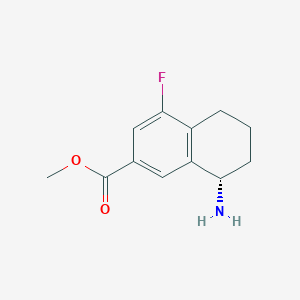
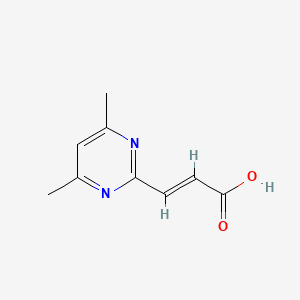
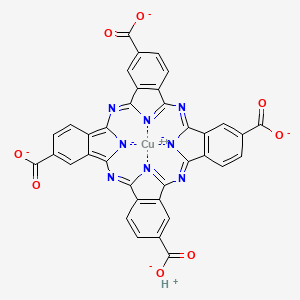
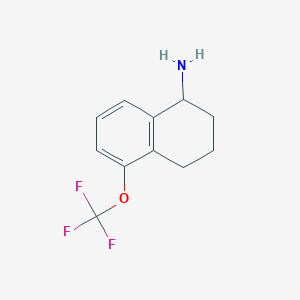
![Rac-(5R,6S)-2-benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B13105817.png)
